molecular formula C50H76N16O21S B575971 Chorionic gonadotropin B-subunit fragmen T 109-119 amide CAS No. 165174-59-4

Chorionic gonadotropin B-subunit fragmen T 109-119 amide

Cat. No.: B575971
CAS No.: 165174-59-4
M. Wt: 1269.309
InChI Key: MBJPCZSFILEVBC-MIDHUSEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chorionic gonadotropin B-subunit fragment T 109-119 amide: is a peptide fragment derived from the beta subunit of human chorionic gonadotropin. This compound is known for its role in various biological processes, particularly in reproductive biology. It has a molecular formula of C50H76N16O21S and a molecular weight of 1269.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chorionic gonadotropin B-subunit fragment T 109-119 amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and efficiency, often involving high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Chorionic gonadotropin B-subunit fragment T 109-119 amide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the sulfur-containing amino acid residues, such as cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.

Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.

Scientific Research Applications

Chemistry: Chorionic gonadotropin B-subunit fragment T 109-119 amide is used in the study of peptide chemistry, particularly in understanding peptide synthesis, folding, and stability.

Biology: In biological research, this peptide is used to study the function of human chorionic gonadotropin and its role in reproductive biology. It is also used in immunoassays to generate specific antibodies .

Medicine: In medical research, this peptide is investigated for its potential therapeutic applications, including its role in cancer diagnostics and treatment. It is also used in the development of vaccines against human chorionic gonadotropin .

Industry: In the pharmaceutical industry, this peptide is used in the production of diagnostic kits and therapeutic formulations .

Mechanism of Action

Chorionic gonadotropin B-subunit fragment T 109-119 amide exerts its effects by interacting with specific receptors on target cells. The peptide binds to the luteinizing hormone/chorionic gonadotropin receptor (LHCGR), activating intracellular signaling pathways that regulate various biological processes. These pathways include the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in cell differentiation, proliferation, and survival .

Comparison with Similar Compounds

    Human chorionic gonadotropin (hCG): The intact hormone from which the peptide fragment is derived.

    Luteinizing hormone (LH): A hormone with a similar structure and function to hCG.

    Hyperglycosylated hCG: A variant of hCG with additional carbohydrate groups.

Uniqueness: Chorionic gonadotropin B-subunit fragment T 109-119 amide is unique due to its specific amino acid sequence and its ability to generate highly specific antibodies. This makes it particularly valuable in diagnostic and therapeutic applications .

Properties

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H76N16O21S/c1-22(69)38(52)48(86)65-32(21-88)46(84)61-27(16-35(71)72)43(81)62-29(18-37(75)76)49(87)66-14-6-10-33(66)47(85)58-24(9-5-13-56-50(54)55)40(78)59-26(15-23-7-3-2-4-8-23)42(80)57-25(11-12-34(51)70)41(79)60-28(17-36(73)74)44(82)64-31(20-68)45(83)63-30(19-67)39(53)77/h2-4,7-8,22,24-33,38,67-69,88H,5-6,9-21,52H2,1H3,(H2,51,70)(H2,53,77)(H,57,80)(H,58,85)(H,59,78)(H,60,79)(H,61,84)(H,62,81)(H,63,83)(H,64,82)(H,65,86)(H,71,72)(H,73,74)(H,75,76)(H4,54,55,56)/t22-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJPCZSFILEVBC-MIDHUSEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H76N16O21S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165174-59-4
Record name Chorionic gonadotropin β-subunitfragment 109-119 amide
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